molecular formula C6H6BrNO2 B2569704 5-bromo-6-methylpyridine-2,4-diol CAS No. 344353-29-3

5-bromo-6-methylpyridine-2,4-diol

Cat. No.: B2569704
CAS No.: 344353-29-3
M. Wt: 204.023
InChI Key: DQXYHRZTZLKJCK-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyridine-2,4-diol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and hydroxyl groups at the 2nd and 4th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methylpyridine-2,4-diol typically involves the bromination of 6-methylpyridine-2,4-diol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-6-methylpyridine-2,4-diol can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 6-methylpyridine-2,4-diol.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 6-Methylpyridine-2,4-diol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-6-methylpyridine-2,4-diol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also be employed in the design of enzyme inhibitors or as a ligand in coordination chemistry.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be explored for its activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.

Mechanism of Action

The mechanism of action of 5-bromo-6-methylpyridine-2,4-diol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    5-Bromo-2-methylpyridine: Lacks the hydroxyl groups at the 2nd and 4th positions.

    6-Methylpyridine-2,4-diol: Lacks the bromine atom at the 5th position.

    5-Bromo-6-methylpyridine: Lacks the hydroxyl groups at the 2nd and 4th positions.

Uniqueness: 5-Bromo-6-methylpyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-3-6(7)4(9)2-5(10)8-3/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXYHRZTZLKJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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